5-(5-methoxy-1H-benzimidazol-2-ylsulfanyl)-furan-2-carbaldehyde
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Overview
Description
5-(5-Methoxy-1H-benzimidazol-2-ylsulfanyl)-furan-2-carbaldehyde is an organic compound that features a benzimidazole moiety linked to a furan ring via a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methoxy-1H-benzimidazol-2-ylsulfanyl)-furan-2-carbaldehyde typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with methoxy-substituted carboxylic acids or their derivatives under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with thiol-containing reagents.
Coupling with Furan-2-carbaldehyde: The final step involves coupling the benzimidazole-thiol intermediate with furan-2-carbaldehyde under suitable conditions, such as in the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(5-Methoxy-1H-benzimidazol-2-ylsulfanyl)-furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
5-(5-Methoxy-1H-benzimidazol-2-ylsulfanyl)-furan-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(5-methoxy-1H-benzimidazol-2-ylsulfanyl)-furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1H-benzimidazol-2-thiol: Similar structure but lacks the furan ring and aldehyde group.
(5-Methoxy-1H-benzimidazol-2-yl)methanamine: Contains an amine group instead of the furan ring and aldehyde group.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor, structurally similar but with different functional groups.
Uniqueness
5-(5-Methoxy-1H-benzimidazol-2-ylsulfanyl)-furan-2-carbaldehyde is unique due to the presence of both the furan ring and the aldehyde group, which confer distinct chemical reactivity and potential biological activity compared to other benzimidazole derivatives.
Properties
IUPAC Name |
5-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-17-8-2-4-10-11(6-8)15-13(14-10)19-12-5-3-9(7-16)18-12/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHDVABLDRAGFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SC3=CC=C(O3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424188 |
Source
|
Record name | 5-(5-methoxy-1H-benzimidazol-2-ylsulfanyl)-furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915911-32-9 |
Source
|
Record name | 5-(5-methoxy-1H-benzimidazol-2-ylsulfanyl)-furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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